Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused 1,2,4-triazin-3,5-dione and 1,2,4-oxadiazole scaffold. The molecule includes a 4-fluorophenyl substituent on the triazin ring and an ethyl carboxylate group on the oxadiazole moiety. This compound belongs to a class of bioactive heterocycles, where the 1,2,4-triazin and 1,2,4-oxadiazole cores are known for their roles in medicinal chemistry, often contributing to enzyme inhibition or receptor binding .
Properties
IUPAC Name |
ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O5/c1-3-25-14(23)12-17-11(19-26-12)10-13(22)20(2)15(24)21(18-10)9-6-4-8(16)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYYIFDNRKXGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities.
Pharmacokinetics
A similar compound, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, has been studied for its physicochemical characterization and in vitro metabolite profiling. This could provide some insight into the potential pharmacokinetics of the compound .
Biological Activity
Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, pharmacological significance, and specific biological activities supported by various studies.
- Molecular Formula : C15H12F N5O5
- Molecular Weight : 361.29 g/mol
- CAS Number : 933219-93-3
The compound features an oxadiazole ring known for its pharmacological properties. The structural characteristics contribute to its potential efficacy in various biological applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- IC50 Values : Studies have shown that related compounds possess IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines (e.g., Jurkat and A431 cells) .
The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific ring substitutions enhance cytotoxic potential .
Antibacterial Activity
The antibacterial efficacy of oxadiazole derivatives has been documented in several studies. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to the presence of specific functional groups .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of oxadiazole derivatives indicated promising results in terms of biological activity. The synthesized compounds were evaluated for their anticancer and antibacterial properties through various assays .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interaction mechanisms between similar compounds and target proteins. These studies reveal that hydrophobic interactions play a crucial role in binding affinity and biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their properties are compared below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Cores |
|---|---|---|---|---|
| Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | C₁₅H₁₂FN₅O₅* | ~361.3* | 4-Fluorophenyl, methyl | 1,2,4-Triazin-3,5-dione + 1,2,4-oxadiazole |
| Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | C₁₆H₁₅N₅O₅ | 357.326 | 4-Methylphenyl, methyl | 1,2,4-Triazin-3,5-dione + 1,2,4-oxadiazole |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | C₂₉H₂₀F₂N₃O₃S₂ | 568.61 | Difluorophenyl, phenylsulfonyl, thioether | 1,2,4-Triazole + sulfonyl linkage |
*Inferred based on structural similarity to .
Substituent Effects
- 4-Fluorophenyl vs. 4-Methylphenyl (): The substitution of fluorine for methyl on the phenyl ring alters electronic and steric properties.
Triazin-Oxadiazole vs. Triazole-Sulfonyl ():
The triazin-oxadiazole core in the target compound differs from triazole-sulfonyl derivatives in and . The latter’s sulfonyl groups and thioether linkages introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to the ester-linked oxadiazole in the target compound. Triazole derivatives also exhibit distinct ring strain and conformational flexibility .
Functional Group Comparisons
- Ethyl Carboxylate vs. Thioether (): The ethyl carboxylate group in the target compound offers hydrolytic stability under physiological conditions compared to thioethers, which are prone to oxidation. This difference could influence pharmacokinetic profiles .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound is synthesized via multi-step heterocyclic condensation. A common method involves refluxing intermediates like substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate cyclization . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of substituents (e.g., 4-fluorophenyl groups) to avoid byproducts. Purification typically involves reduced-pressure solvent evaporation and recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing its structure?
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., fluorophenyl deshielding at ~7.2–7.8 ppm) .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the triazinone-oxadiazole fused system, with bond angles and torsional strains critical for stability .
- FT-IR : Peaks at 1720–1750 cm confirm carbonyl groups (oxadiazole and triazinone) .
Q. How can preliminary biological activity be assessed in vitro?
Standard assays include:
- Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase or kinase inhibition) with IC determination.
- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative strains, with MIC values reported .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing competing side reactions?
- Catalytic optimization : Use palladium-catalyzed reductive cyclization to enhance regioselectivity in triazinone formation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization .
- Reaction monitoring : In-situ FT-IR or HPLC tracks intermediate consumption, allowing real-time adjustments .
Q. How to resolve contradictions in spectroscopic data for structural elucidation?
Q. What methodologies address conflicting bioactivity results across studies?
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) to avoid false negatives/positives .
- Metabolic stability assays : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies .
- Targeted molecular docking : Validate binding poses against crystal structures of enzymes (e.g., COX-2 or CYP450) .
Q. How to determine the compound’s physicochemical properties for formulation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
